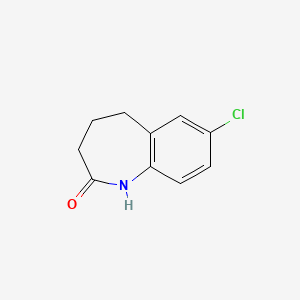

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Description

Properties

IUPAC Name |

7-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZRWXDXKODMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10520921 | |

| Record name | 7-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22344-77-0 | |

| Record name | 7-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Mechanisms of 7-Chloro-1-benzazepin-5-one Derivatives: A Technical Guide

Abstract

The 7-chloro-1-benzazepin-5-one scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with distinct and potent pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action associated with these compounds, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of activities, this document elucidates the causal relationships behind experimental designs and offers detailed, actionable protocols for investigating these mechanisms. We will delve into the well-established roles of specific derivatives as dopamine D1 receptor antagonists and vasopressin V2 receptor antagonists, and touch upon their emerging potential as progesterone receptor modulators and kinase inhibitors. This guide is designed to be a self-validating resource, with every mechanistic claim and protocol grounded in authoritative, verifiable references.

Introduction: The Versatility of the Benzazepine Core

The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, has proven to be a fertile ground for the discovery of novel therapeutics. The introduction of a chloro substituent at the 7-position and a ketone at the 5-position, creating the 7-chloro-1-benzazepin-5-one framework, has led to the development of compounds with a remarkable range of biological targets. This guide will dissect the mechanisms of action of key derivatives, providing both a high-level understanding of their signaling pathways and the granular detail of experimental validation.

Part 1: Dopamine D1 Receptor Antagonism - The Case of SCH-23390 and its Analogs

Derivatives of 7-chloro-1-benzazepin-5-one are prominently represented by the potent and selective dopamine D1 receptor antagonist, SCH-23390 ((R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine). These compounds have been instrumental in elucidating the role of the D1 receptor in various neurological processes.[1]

Mechanism of Action: Blocking Dopaminergic Signaling

The primary mechanism of action for SCH-23390 and its analogs is the competitive antagonism of the dopamine D1 receptor.[2][3] D1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). By binding to the D1 receptor, these benzazepine derivatives prevent dopamine from binding and initiating this signaling cascade. This blockade of D1 receptor function has been shown to modulate locomotor activity and other behaviors mediated by dopaminergic pathways.[2][3]

Interestingly, recent research has revealed a more complex pharmacology for SCH-23390. It has been identified as a functional allosteric modulator of the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface.[4] This finding suggests that some of the observed effects of SCH-23390 may be independent of its D1 receptor antagonism.[5]

Quantitative Analysis: Binding Affinities and Potency

The potency of these derivatives is quantified through binding affinity (Ki) and functional inhibition (IC50) values.

| Compound | Receptor | Binding Affinity (Ki) | Functional Assay | IC50/EC50 | Reference |

| SCH-23390 | Dopamine D1 | 0.2 nM | - | - | [6] |

| SCH-23390 | Dopamine D5 | 0.3 nM | - | - | [6] |

| SCH-23390 | 5-HT2C | 9.3 nM | - | - | [6] |

| SCH-23390 | GIRK Channels | - | Inhibition | 268 nM | [6] |

| (+/-)-7-chloro-8-hydroxy-3-[6-(N,N-dimethylamino)-hexyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Compound 15) | Dopamine D1 | 49.3 nM | Dopamine-stimulated adenylyl cyclase inhibition | 21 nM (predicted Ki) | [5] |

Experimental Protocols

This protocol determines the affinity of a test compound for the D1 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]SCH-23390.

Protocol:

-

Tissue Preparation: Homogenize rat striatal tissue in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4).[2] Centrifuge the homogenate and resuspend the pellet in fresh buffer to a final protein concentration of 0.45–0.65 mg/mL.[2]

-

Assay Setup: In a 1 mL total volume, combine the tissue homogenate, [3H]SCH-23390 (at a concentration near its Kd, e.g., 0.85 nM), and varying concentrations of the unlabeled test compound.[2]

-

Nonspecific Binding: To determine nonspecific binding, a parallel set of tubes containing a high concentration of an unlabeled D1 antagonist (e.g., 10 µM SCH-23390 or 300 nM cis(Z)-flupenthixol) is included.[2][7]

-

Incubation: Incubate the assay tubes at 37°C for 15 minutes.[2]

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[2] Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[2]

This functional assay measures the ability of a compound to antagonize dopamine's stimulatory effect on cAMP production.

Protocol:

-

Cell Culture and Treatment: Use cells expressing the dopamine D1 receptor (e.g., rat caudate cells). Treat the cells with the test compound at various concentrations for a predetermined time.

-

Dopamine Stimulation: Stimulate the cells with a known concentration of dopamine to induce adenylyl cyclase activity.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or fluorescence-based).[8]

-

Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value for the inhibition of dopamine-stimulated adenylyl cyclase activity.[8]

Signaling Pathway Diagram

Caption: Dopamine D1 Receptor Antagonism by SCH-23390.

Part 2: Vasopressin V2 Receptor Antagonism - The Aquaretic Action of Tolvaptan

A distinct class of 7-chloro-1-benzazepin-5-one derivatives, exemplified by Tolvaptan, functions as selective vasopressin V2 receptor antagonists.[9] These compounds, often referred to as "vaptans," have significant therapeutic applications in managing hyponatremia and polycystic kidney disease.[9][10]

Mechanism of Action: Promoting Free Water Excretion

The primary mechanism of Tolvaptan is the competitive antagonism of the vasopressin V2 receptor, which is predominantly expressed in the renal collecting ducts.[8][11] Arginine vasopressin (AVP) normally binds to the V2 receptor, activating a Gs-protein-cAMP signaling pathway.[9] This leads to the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, increasing water reabsorption.[8] Tolvaptan blocks the binding of AVP to the V2 receptor, thereby preventing the insertion of AQP2 channels.[8] This results in decreased water reabsorption and an increase in free water excretion, a process known as aquaresis.[11]

Quantitative Analysis: Receptor Affinity and Functional Inhibition

| Compound | Receptor | Binding Affinity (Ki) | Functional Assay | IC50 | Reference |

| Tolvaptan | Vasopressin V2 | 0.43 nM | AVP-induced cAMP production | 8 nM | [12] |

| Tolvaptan | Vasopressin V1a | 12.3 nM | - | - | [12] |

| Tolvaptan | - | - | AVP-induced cAMP production in human ADPKD cells | ~0.1 nM | [11] |

| Mozavaptan | Vasopressin V2 | - | - | 14 nM | [3] |

Experimental Protocols

This assay quantifies the ability of a test compound to inhibit AVP-stimulated cAMP production in cells expressing the V2 receptor.

Protocol:

-

Cell Culture: Use a cell line expressing the human vasopressin V2 receptor, such as HEK293T cells transiently transfected with the V2 receptor.[13]

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., Tolvaptan).

-

AVP Stimulation: Add a fixed concentration of arginine vasopressin (AVP) to stimulate the V2 receptors and incubate at 37°C for 30 minutes.[13]

-

cAMP Measurement: Lyse the cells and determine the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).[13]

-

Data Analysis: Normalize the cAMP levels to the maximum response induced by AVP alone. Plot the normalized cAMP levels against the antagonist concentration to calculate the IC50 value.[13]

This assay assesses the effect of a V2 receptor antagonist on the expression and cellular localization of AQP2.

Protocol:

-

Cell or Tissue Model: Use a relevant model system, such as primary cultured inner medullary collecting duct cells or kidney tissue sections from treated animals.[14]

-

Treatment: Treat the cells or animals with the V2 receptor antagonist.

-

Immunohistochemistry/Immunofluorescence: Fix and permeabilize the cells or tissue sections. Incubate with a primary antibody specific for AQP2, followed by a fluorescently labeled secondary antibody.

-

Microscopy: Visualize the localization of AQP2 using confocal microscopy. In the presence of a V2 antagonist, AQP2 should remain in intracellular vesicles rather than translocating to the apical membrane.[15]

-

Western Blotting (for expression): Extract total protein from the treated cells or tissues. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an AQP2-specific antibody to quantify changes in total AQP2 expression.[16]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Vasopressin V2 Receptor Antagonism by Tolvaptan.

Caption: Experimental Workflow for AQP2 Analysis.

Part 3: Emerging Mechanisms - Progesterone Receptor Modulation and Kinase Inhibition

While the roles of 7-chloro-1-benzazepin-5-one derivatives as dopamine and vasopressin receptor antagonists are well-characterized, preliminary evidence suggests their potential to interact with other important drug targets.

Progesterone Receptor Modulation

Non-steroidal progesterone receptor (PR) modulators are of significant interest for various gynecological conditions.[17][18] While specific studies on 7-chloro-1-benzazepin-5-one derivatives are limited, related benzazepine and benzodiazepine structures have been investigated for their interaction with steroid hormone receptors. The evaluation of these compounds typically involves competitive binding assays and functional assays to determine their agonist or antagonist activity at the progesterone receptor.

Kinase Inhibition

The inhibition of protein kinases is a cornerstone of modern cancer therapy.[19] Some benzodiazepine derivatives have been shown to inhibit the activity of protein tyrosine kinases such as Src.[4] The mechanism of inhibition can be competitive with respect to ATP or the protein substrate.

| Compound Class | Target Kinase | Assay | IC50/Ki | Reference |

| 1,4-Benzodiazepine-2-one derivative (N-L-Yaa) | Src | Kinase Activity | IC50: 73 µM | |

| 1,4-Benzodiazepine-2-one derivative (N-L-Yaa) | Src | - | Ki (vs. peptide substrate): 35 µM | [4] |

| 1,4-Benzodiazepine-2-one derivative (N-L-Yaa) | Src | - | Ki (vs. ATP-Mg): 17 µM | [4] |

| 1,5-Benzothiazepine derivatives (BT18, BT19, BT20) | EGFR Tyrosine Kinase | Inhibition Assay | 64.5%, 57.3%, 55.8% inhibition |

A variety of assay formats are available to measure kinase activity and inhibition.[20][21]

Protocol (General Fluorometric Assay):

-

Assay Setup: In a microplate well, combine the kinase, the test compound at various concentrations, and a suitable buffer.

-

Reaction Initiation: Add ATP and the specific kinase substrate to initiate the reaction. Incubate for a defined period (e.g., 30 minutes).

-

ADP Detection: Add a detection reagent that enzymatically converts the ADP produced during the kinase reaction to a fluorescent signal.[22]

-

Measurement: Read the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.

Conclusion

The 7-chloro-1-benzazepin-5-one scaffold is a testament to the power of chemical architecture in generating diverse pharmacological profiles. From the well-defined antagonism of dopamine D1 and vasopressin V2 receptors to the emerging possibilities in progesterone receptor modulation and kinase inhibition, these derivatives continue to be a rich source of therapeutic innovation. This guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to empower researchers in their quest to develop novel and effective medicines.

References

-

Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats. (2022). bioRxiv. [Link]

-

Inactive structures of the vasopressin V2 receptor reveal distinct antagonist binding modes for Tolvaptan and Mambaquaretin toxi. (2024). bioRxiv. [Link]

-

The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator. (2024). Signal Transduction and Targeted Therapy. [Link]

-

Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors. (2009). Synapse. [Link]

-

Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. (1986). The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Tolvaptan inhibits ERK-dependent cell proliferation, Cl⁻ secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin. (2011). American Journal of Physiology-Renal Physiology. [Link]

-

Tolvaptan, an Orally Active Vasopressin V2-Receptor Antagonist-Pharmacology and Clinical Trials. (2005). Cardiovascular Drug Reviews. [Link]

-

A comparison between dopamine-stimulated adenylate cyclase and 3H-SCH 23390 binding in rat striatum. (1987). European Journal of Pharmacology. [Link]

-

Expression of aquaporin-2 in the collecting duct and responses to tolvaptan. (2017). Clinical and Experimental Nephrology. [Link]

-

Novel pentacyclic derivatives and benzylidenes of the progesterone series cause anti-estrogenic and antiproliferative effects and induce apoptosis in breast cancer cells. (2023). Scientific Reports. [Link]

-

Structural basis of tolvaptan binding to the vasopressin V2 receptor. (2024). Acta Pharmacologica Sinica. [Link]

-

Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase. (1999). Archives of Biochemistry and Biophysics. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

Nonsteroidal progesterone receptor modulators: structure activity relationships. (2005). Seminars in Reproductive Medicine. [Link]

-

Dopamine D1 receptors characterized with [3H]SCH 23390. Solubilization of a guanine nucleotide-sensitive form of the receptor. (1987). The Journal of Biological Chemistry. [Link]

-

Urine Aquaporin-2: A Promising Marker of Response to the Arginine Vasopressin Type-2 Antagonist, Tolvaptan in Patients with Congestive Heart Failure. (2021). International Journal of Molecular Sciences. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. [Link]

-

Vasopressin V2 receptor, tolvaptan, and ERK1/2 phosphorylation in the renal collecting duct. (2024). American Journal of Physiology-Renal Physiology. [Link]

-

SCH 23390: the first selective dopamine D1-like receptor antagonist. (2001). CNS Drug Reviews. [Link]

-

Tolvaptan regulates aquaporin-2 and fecal water in cirrhotic rats with ascites. (2015). World Journal of Gastroenterology. [Link]

-

Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Effect of Soluble Adenylyl Cyclase (ADCY10) Inhibitors on the LH-Stimulated cAMP Synthesis in Mltc-1 Leydig Cell Line. (2022). International Journal of Molecular Sciences. [Link]

-

Selective progesterone receptor modulator. Wikipedia. [Link]

-

HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. [Link]

-

Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. (2020). Endocrine Reviews. [Link]

-

Establishment of a steroid binding assay for membrane progesterone receptor alpha (PAQR7) by using graphene quantum dots (GQDs). (2022). Biochemical and Biophysical Research Communications. [Link]

-

Effect of tolvaptan on AQP2 localization in MDCK-hAQP2 cells. ResearchGate. [Link]

-

Fyn/Src-Tyrosine-Kinase-Inhibitor--Saracatinib-(AZD0530)--Suppresses-Seizures-and-Epileptogenesis-in-the-Experimental-Models-of-Temporal-Lobe-Epilepsy. (2018). Epilepsy Currents. [Link]

-

List of Progesterone receptor modulators. Drugs.com. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

Tolvaptan and the role of kidney aquaporin-2 abundance in managing volume overload in patients with CKD. (2024). Renal Failure. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

-

Concise synthesis of 2-benzazepine derivatives and their biological activity. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Adenylyl and guanylyl cyclase assays. (2001). Current Protocols in Neuroscience. [Link]

-

Progesterone receptor-Src kinase signaling pathway mediates neuroprogesterone induction of the luteinizing hormone surge in female rats. (2018). eLife. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase: screening of a combinatorial library of 1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison between dopamine-stimulated adenylate cyclase and 3H-SCH 23390 binding in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. Tolvaptan inhibits ERK-dependent cell proliferation, Cl⁻ secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. Structural basis of tolvaptan binding to the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression of aquaporin-2 in the collecting duct and responses to tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Nonsteroidal progesterone receptor modulators: structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. reactionbiology.com [reactionbiology.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

The Multifaceted Pharmacology of Substituted Benzazepinones: A Technical Guide for Drug Discovery

Introduction: The Benzazepinone Scaffold - A Privileged Structure in Medicinal Chemistry

The benzazepinone core, a bicyclic heterocyclic system comprised of a fused benzene and azepinone ring, represents a "privileged scaffold" in modern medicinal chemistry. Its conformational flexibility and the ability to introduce a variety of substituents at multiple positions have allowed for the development of a diverse array of biologically active molecules. These compounds have been successfully tailored to interact with a wide range of biological targets, leading to therapeutic agents with applications in cardiovascular disease, oncology, and central nervous system (CNS) disorders. This guide provides an in-depth exploration of the biological activities of substituted benzazepinones, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

I. Cardiovascular Applications: Modulating Cardiac Rhythm and Blood Pressure

Substituted benzazepinones have made a significant impact in the field of cardiovascular medicine, primarily through two distinct mechanisms: selective inhibition of the If current in the sinoatrial node and blockade of the angiotensin-converting enzyme (ACE).

A. Selective If Current Inhibition: The Chronotropic Effect of Ivabradine

Ivabradine is a prime example of a benzazepinone derivative designed to selectively lower heart rate without affecting myocardial contractility.[1][2] This unique pharmacological profile makes it a valuable agent in the management of chronic stable angina and heart failure.[1][3]

Mechanism of Action: Ivabradine's primary target is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically the HCN4 isoform, which is responsible for the "funny" current (If) in the sinoatrial (SA) node of the heart.[2][4][5] The If current is a mixed sodium-potassium inward current that plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells, thereby regulating heart rate.[3] By selectively inhibiting this current, ivabradine slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate.[3][4] This targeted action is distinct from that of beta-blockers and calcium channel blockers, which can also reduce heart rate but may have negative inotropic effects.[1][2]

Signaling Pathway:

Caption: Mechanism of action of Benazepril.

Structure-Activity Relationship (SAR):

-

Prodrug Strategy: Benazepril is an ester prodrug, which enhances its oral bioavailability. It is metabolized in the liver to the active diacid, benazeprilat. [6][7]* Stereochemistry: Benazepril has two asymmetric carbon atoms. The SS configuration has been shown to be the most potent for antagonizing angiotensin I-induced vasoconstriction, suggesting it has the best fit for the ACE molecule. [6]

Compound Target Activity Therapeutic Use Ivabradine HCN4 Channel (If current) Selective heart rate reduction Chronic stable angina, Heart failure [1][3] | Benazepril | Angiotensin-Converting Enzyme (ACE) | Blood pressure reduction | Hypertension [8]|

II. Vasopressin Receptor Antagonism: A Novel Diuretic Mechanism

Certain substituted benzazepinones have been developed as antagonists of the vasopressin V2 receptor, offering a unique mechanism for the treatment of hyponatremia. [9][10]Tolvaptan is a notable example from this class.

Mechanism of Action: Vasopressin, also known as antidiuretic hormone (ADH), acts on V2 receptors in the renal collecting ducts to promote water reabsorption. [11]By antagonizing these receptors, benzazepinone derivatives like tolvaptan inhibit the action of vasopressin, leading to an increase in electrolyte-free water excretion (aquaresis) and a subsequent rise in serum sodium concentration. [9]This makes them effective in treating euvolemic and hypervolemic hyponatremia. [9] Experimental Protocol: In Vitro Vasopressin V2 Receptor Binding Assay

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human vasopressin V2 receptor.

-

Membrane Preparation: Homogenize the cells in a buffered solution and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled V2 receptor antagonist (e.g., [3H]-SR 121463) in the presence and absence of varying concentrations of the test benzazepinone compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This provides a measure of the compound's affinity for the V2 receptor.

III. Central Nervous System (CNS) Applications: Targeting Receptors and Enzymes

The benzazepinone scaffold has also been explored for its activity in the central nervous system, with derivatives showing promise as anticonvulsants, anxiolytics, and antagonists for specific neuronal receptors. [12][13] A. Modulation of GABAA Receptors:

Benzodiazepines, a closely related class of compounds, exert their CNS depressant effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. [13]This results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. [13]The mechanism involves binding to a specific allosteric site on the GABAA receptor, which increases the affinity of GABA for its binding site and potentiates the GABA-induced chloride ion influx, leading to hyperpolarization of the neuron and reduced excitability. [14][15] B. Selective NMDA Receptor Antagonism:

Derivatives of 3-benzazepin-1-ols have been identified as a novel class of NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists. [16]These compounds were designed through a process of cleaving and reconstituting a bond in the piperidine ring of ifenprodil, a known NR2B antagonist. [16]The most potent compounds in this series exhibit high affinity for the NR2B subunit, and SAR studies have shown that a distance of four methylene units between the basic nitrogen atom and a phenyl residue in the side chain is optimal for high affinity. [16] C. Dopamine Receptor Antagonism:

Structure-activity relationship studies on 6-chloro-1-phenylbenzazepines have led to the identification of new dopamine D1 receptor antagonists. [17][18]These studies have revealed that substituents on the benzazepine nitrogen and the 1-phenyl ring significantly influence D1 receptor affinity. [17][18]

IV. Anticancer Activity: A New Frontier for Benzazepinones

More recently, the benzazepinone scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds have been shown to target various aspects of cancer cell biology, including apoptosis, cell cycle regulation, and key signaling kinases.

A. Induction of Apoptosis:

Certain benzoxazepine derivatives have demonstrated the ability to induce apoptosis in cancer cells. [19]For instance, some compounds have been shown to cause PreG1 apoptosis and cell cycle arrest at the G2/M phase. [19]The mechanism of apoptosis induction involves the activation of caspase-3 and the pro-apoptotic protein Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. [19] B. Kinase Inhibition:

The benzazepinone and related benzoxazepinone scaffolds have been successfully utilized to develop potent and selective kinase inhibitors.

-

Aurora A/VEGF-R Kinase Inhibitors: A "cut and glue" strategy has been employed to design 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones as dual inhibitors of Aurora A kinase and VEGF receptor kinases. [20]These kinases are crucial for cell cycle progression and angiogenesis, respectively, making them attractive targets for cancer therapy.

-

LIMK1/2 Inhibitors: The benzoxazepinone scaffold, originally developed as a selective RIPK1 inhibitor, has been repurposed to create type III inhibitors of LIM kinases (LIMK1/2). [21]These kinases are involved in regulating cell motility and are implicated in cancer metastasis. [21]* TNK2 (ACK1) Inhibitors: Benzopyrimidodiazepinones have been developed as inhibitors of the protein kinase TNK2 (ACK1), which is an emerging target in cancer due to its role in cell survival and proliferation signaling. [22][23] Experimental Workflow: Kinase Inhibition Assay (e.g., for Aurora A)

Sources

- 1. Ivabradine - Wikipedia [en.wikipedia.org]

- 2. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benazepril and Hydrochlorothiazide: Package Insert / Prescribing Info [drugs.com]

- 8. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The use of vasopressin receptor antagonists in hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 14. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Design, Synthesis, and Biological Evaluation of 3-Benzazepin-1-ols as NR2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist | MDPI [mdpi.com]

- 18. "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. [academicworks.cuny.edu]

- 19. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of a series of benzopyrimidodiazepinone TNK2 inhibitors via scaffold morphing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Benzopyrimidodiazepinone inhibitors of TNK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of 7-chloro-1-benzazepin-5-one, a Key Intermediate for Tolvaptan

Abstract

Tolvaptan (Samsca®) is a selective, competitive vasopressin V2 receptor antagonist used in the treatment of hyponatremia associated with various clinical conditions.[1][2][3] The efficacy of this complex molecule is intrinsically linked to its unique benzazepine core structure. This technical guide provides an in-depth exploration of a pivotal building block in its synthesis: 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3).[4] From the perspective of a senior application scientist, this document details the prevalent synthetic methodologies, explains the causal reasoning behind key experimental choices, and presents self-validating protocols for its preparation and analysis. We will dissect the reaction mechanisms, offer detailed procedural workflows, and discuss the critical quality control parameters necessary for advancing this intermediate to the final active pharmaceutical ingredient (API).

Introduction: The Strategic Importance of the Benzazepine Core

1.1 Tolvaptan: A Targeted Therapeutic Agent

Tolvaptan is an orally active non-peptide drug that exerts its therapeutic effect by blocking the arginine vasopressin (AVP) V2 receptor in the renal collecting ducts.[3] This antagonism promotes aquaresis, the excretion of free water, thereby increasing serum sodium concentrations in patients with euvolemic and hypervolemic hyponatremia.[1] The synthesis of such a targeted therapeutic agent relies on the efficient construction of its core molecular framework, the benzazepine scaffold.

1.2 7-chloro-1-benzazepin-5-one: The Cornerstone Intermediate

The compound 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a lynchpin in the industrial synthesis of Tolvaptan.[1][4] Its structure contains the essential seven-membered azepine ring fused to a chlorobenzene ring, providing the necessary foundation for subsequent functionalization. The purity and yield of this intermediate directly impact the efficiency and economic viability of the entire Tolvaptan manufacturing process.

| Property | Value | Reference(s) |

| IUPAC Name | 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one | [4] |

| CAS Number | 160129-45-3 | [4][5] |

| Molecular Formula | C₁₀H₁₀ClNO | [4][6] |

| Molecular Weight | 195.64 g/mol | [4] |

| Appearance | White to pale yellow solid/powder | [6][7] |

| Purity | ≥98% | [7][8] |

| Boiling Point | 356.5°C at 760 mmHg | [6][9] |

| Density | 1.2 ± 0.1 g/cm³ | [6][9] |

| Table 1: Physicochemical Properties of 7-chloro-1-benzazepin-5-one. |

Synthetic Strategy: A Multi-Step Pathway

A robust and scalable synthesis of 7-chloro-1-benzazepin-5-one has been established, typically commencing from readily available starting materials, 4-chloroaniline and succinic anhydride. This pathway involves a logical sequence of acylation, intramolecular cyclization, selective protection, reduction, and deprotection.

A representative synthetic pathway for 7-chloro-1-benzazepin-5-one.[10]

2.1 Causality Behind Experimental Choices

-

Step 1: Acylation: The reaction between 4-chloroaniline and succinic anhydride is a straightforward nucleophilic acyl substitution. It forms the linear precursor necessary for cyclization, establishing the carbon and nitrogen backbone of the future azepine ring.[10]

-

Step 2: Intramolecular Friedel-Crafts Cyclization: This is the key ring-forming step. The use of a strong Lewis acid like anhydrous aluminum chloride (AlCl₃) is critical to activate the carboxylic acid moiety, facilitating an electrophilic attack on the electron-rich chlorobenzene ring to form the seven-membered ring.[10] This reaction constructs the bicyclic core of the molecule.

-

Step 3: Selective Ketal Protection: The resulting dione possesses two carbonyl groups: a ketone (C5) and an amide (C2). The subsequent reduction step is intended to reduce only the amide. The ketone at the C5 position is more reactive and must be protected to prevent its reduction. Ethylene glycol is an ideal protecting group, forming a stable 1,3-dioxolane (glycol ketal) under acidic conditions, which is inert to the hydride reducing agents used in the next step.[10]

-

Step 4: Lactam Reduction: The amide (lactam) carbonyl is reduced to a methylene group (-CH₂-). A powerful reducing agent system, such as sodium borohydride combined with boron trifluoride etherate (which generates diborane in situ), is required for this transformation, as amides are less reactive than ketones.[10] This step finalizes the tetrahydro-1H-1-benzazepine ring structure.

-

Step 5: Deprotection: The final step is the removal of the glycol ketal protecting group. This is readily achieved by acidic hydrolysis, which regenerates the C5-ketone to yield the target intermediate, 7-chloro-1-benzazepin-5-one.[10] An alternative approach involves the removal of a p-toluenesulfonyl (tosyl) protecting group from the nitrogen using strong acid, such as 90% sulfuric acid.[6]

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established methodologies.[10]

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid

-

In a suitable reactor, dissolve 4-chloroaniline and succinic anhydride in an appropriate organic solvent (e.g., toluene).

-

Heat the mixture to reflux for 4-8 hours. Monitor reaction completion via TLC.

-

Upon completion, remove the organic solvent under reduced pressure.

-

To the residue, add cold 1N hydrochloric acid and stir for 10-15 minutes to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the product. (Typical Yield: ~93%).[10]

Step 2: Synthesis of 7-chloro-3,4-dihydro-1H-1-benzazepine-2,5-dione

-

Dissolve the product from Step 1 in 1,2-dichloroethane.

-

Carefully add anhydrous aluminum chloride (AlCl₃) in portions, managing the exotherm.

-

Heat the mixture to approximately 60°C for 4 hours.

-

Cool the reaction to room temperature and slowly quench by adding 3N hydrochloric acid.

-

Separate the organic layer, wash, dry over sodium sulfate, and concentrate to yield the crude product. (Typical Yield: ~91%).[10]

Step 3: Synthesis of 7-chloro-3,4-dihydro-1H-1-benzazepine-2-one-5-glycol ketal

-

Combine the dione from Step 2, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat to reflux using a Dean-Stark apparatus to remove water for approximately 6 hours.

-

Cool the mixture and wash with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry, and concentrate to obtain the protected ketal. (Typical Yield: ~94%).[10]

Step 4 & 5: Reduction and Deprotection

-

Suspend sodium borohydride in dry tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Add boron trifluoride tetrahydrofuran complex in batches, maintaining the temperature below 30°C.

-

Add a solution of the ketal from Step 3 in THF to the reducing agent mixture.

-

Stir at room temperature until the reaction is complete.

-

The reaction is then worked up under acidic conditions, which both quenches the reaction and hydrolyzes the ketal in a single sequence.

-

Extract the product into an organic solvent, wash, dry, and concentrate.

-

The crude product can be recrystallized from a suitable solvent system (e.g., methanol/water) to yield high-purity 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one.[6] (Combined Yield for final steps is typically high).

Application in the Synthesis of Tolvaptan

The primary utility of 7-chloro-1-benzazepin-5-one is its role as the nucleophilic component in the subsequent N-acylation step, which attaches the second key fragment of the Tolvaptan molecule.

Workflow from the key intermediate to the final Tolvaptan API.[3][11][12][13]

4.1 N-Acylation with 2-methyl-4-nitrobenzoyl chloride

The secondary amine of the benzazepine intermediate is acylated with 2-methyl-4-nitrobenzoyl chloride.[11] This reaction is often carried out in an organic solvent. Some processes utilize a base to scavenge the HCl byproduct, while others have developed base-free conditions to minimize the formation of certain impurities.[13] This step yields 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, the next crucial intermediate in the sequence.[11][13] From this point, a nitro group reduction, a second amidation, and a final ketone reduction lead to Tolvaptan.[3][12][14]

Conclusion

7-chloro-1-benzazepin-5-one is more than a mere precursor; it is a strategically designed cornerstone for the entire Tolvaptan synthesis. The multi-step pathway for its preparation is a classic example of industrial organic synthesis, balancing reaction efficiency, selectivity, and scalability. Each step, from the initial acylation to the final deprotection, is chosen for a specific and logical purpose, leveraging fundamental principles of reactivity and functional group protection. A thorough understanding and precise execution of this synthesis are paramount for any researcher or drug development professional involved in the manufacturing of Tolvaptan, ensuring a high-quality starting point for the assembly of this life-improving therapeutic agent.

References

- Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. Google Patents.

-

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3) API Intermediate Manufacturers. apicule. Available at: [Link]

- Method for preparing tolvaptan intermediate. Google Patents.

-

Method for preparing tolvaptan intermediate. Eureka | Patsnap. Available at: [Link]

-

TOLVAPTAN. Drug Approvals International. Available at: [Link]

-

Intermediates of Tolvaptan | Manufacturers | Suppliers. Manus Aktteva Biopharma LLP. Available at: [Link]

-

Synthesis and Characterization of Tolvaptan Impurities. ResearchGate. Available at: [Link]

-

An Improved Process For Tolvaptan. Quick Company. Available at: [Link]

-

TOLVAPTAN. New Drug Approvals. Available at: [Link]

- Preparation method of tolvaptan. Google Patents.

-

Discover the Purity: 7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepin-5-one for Advanced Pharmaceutical Synthesis. Available at: [Link]

- Method for preparing tolvaptan intermediate. Google Patents.

-

7-Chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one. Pharmaffiliates. Available at: [Link]

-

CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Chemsrc. Available at: [Link]

-

7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Available at: [Link]

Sources

- 1. drugapprovalsint.com [drugapprovalsint.com]

- 2. medkoo.com [medkoo.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. apicule.com [apicule.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. labsolu.ca [labsolu.ca]

- 9. echemi.com [echemi.com]

- 10. CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents [patents.google.com]

- 11. CN102382053A - Method for preparing tolvaptan intermediate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. "An Improved Process For Tolvaptan" [quickcompany.in]

- 14. CN102060769B - Preparation method of tolvaptan - Google Patents [patents.google.com]

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Introduction: The Unseen Scaffolding of Modern Therapeutics

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, behind every groundbreaking drug lies a series of meticulously designed and synthesized chemical intermediates. These molecules, while not pharmacologically active themselves, form the crucial scaffolding upon which the final API is built. This guide delves into the discovery and history of one such pivotal molecule: 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. This benzazepine derivative is not just a chemical entity; it is a cornerstone in the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist.[1][2][3] This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of its historical context, the scientific rationale behind its synthesis, and the detailed experimental protocols that bring it into existence.

Historical Context: A Convergence of Benzazepine Chemistry and Vasopressin Antagonism

The story of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is intrinsically linked to two significant streams of pharmaceutical research: the exploration of the benzazepine scaffold and the quest for effective vasopressin receptor antagonists.

The broader class of benzodiazepines first gained prominence in the mid-20th century with the accidental discovery of chlordiazepoxide (Librium) by Leo Sternbach at Hoffmann-La Roche in 1955. This was followed by the introduction of diazepam (Valium) in 1963. These compounds, characterized by a fusion of a benzene ring and a diazepine ring, ushered in a new era of therapeutics for anxiety, insomnia, and seizures. While chemically distinct from the 1-benzazepine core of our topic compound, the extensive investigation into benzodiazepines spurred a wider interest in related seven-membered heterocyclic systems and their potential biological activities.

Parallel to this, the physiological role of the neurohypophysial hormone arginine vasopressin (AVP) in regulating body fluid homeostasis was becoming increasingly understood. The development of antagonists for its receptors, particularly the V2 receptor located in the kidney collecting tubules, was identified as a promising therapeutic strategy for conditions involving water retention, such as hyponatremia associated with congestive heart failure and the syndrome of inappropriate antidiuretic hormone secretion (SIADH). The breakthrough in this area came with the development of orally active, non-peptide vasopressin receptor antagonists.

It was at the confluence of these two research streams that Otsuka Pharmaceutical Co., Ltd. in Japan embarked on a program to develop novel, potent, and selective vasopressin V2 receptor antagonists.[4] This ambitious endeavor led to the discovery of Tolvaptan (OPC-41061), a landmark achievement in the field.[2] The development of Tolvaptan necessitated a robust and scalable synthesis, and at the heart of this synthesis lies 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. While the exact first synthesis of this specific intermediate is not widely documented outside of its role in the Tolvaptan project, its creation was a direct result of the targeted drug discovery program at Otsuka.

Physicochemical Properties

A foundational understanding of a molecule begins with its physical and chemical characteristics.

| Property | Value |

| CAS Number | 160129-45-3 |

| Molecular Formula | C₁₀H₁₀ClNO |

| Molecular Weight | 195.65 g/mol |

| Appearance | White to off-white or pale yellow solid/crystalline powder |

| Melting Point | 103.0 to 107.0 °C |

| Boiling Point | ~356.5 °C (Predicted) |

| Solubility | Slightly soluble in chloroform and methanol |

(Data sourced from various chemical suppliers)[5][6]

Strategic Synthesis: A Multi-Step Approach

The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a multi-step process that showcases a logical and strategic application of fundamental organic reactions. The most common and well-documented route begins with readily available starting materials: 4-chloroaniline and succinic anhydride.[4][5]

-

Protocol: The resulting dione is treated with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a solvent that allows for the azeotropic removal of water (e.g., toluene). The mixture is refluxed until no more water is collected. A standard workup with a weak base wash yields the protected product, 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal. [4]* Expertise & Causality: The subsequent reduction step would non-selectively reduce both the amide and the ketone carbonyls. To achieve the desired outcome of reducing only the amide, the more reactive ketone carbonyl is selectively protected as a ketal. Ketal formation is a reversible reaction, and the removal of water (a byproduct) drives the equilibrium towards the protected product, in accordance with Le Châtelier's principle.

-

Protocol: In a dry, inert atmosphere (under nitrogen), a suspension of sodium borohydride (NaBH₄) in dry THF is treated with boron trifluoride tetrahydrofuran complex (BF₃·THF) at a controlled temperature (not exceeding 30 °C). [4]The protected ketal is then added to this mixture, and the reaction is heated to 48-55 °C for 10-12 hours. [4]Upon completion, the reaction is cooled, and 1N-3N hydrochloric acid is added. This step both quenches the reaction and removes the ketal protecting group (de-ketalation). The final product, 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, is then isolated by filtration and washing. [4]* Expertise & Causality: Sodium borohydride alone is generally not strong enough to reduce amides. However, the addition of the Lewis acid BF₃ activates the amide carbonyl, making it more electrophilic and susceptible to reduction by the hydride delivered from the borohydride. This combination forms a potent reducing system capable of reducing the amide to an amine. The acidic workup serves the dual purpose of neutralizing any remaining reducing agent and hydrolyzing the acid-labile ketal, regenerating the ketone to yield the final desired product.

Role in Drug Development: The Gateway to Tolvaptan

The significance of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one lies almost exclusively in its role as a key intermediate for the synthesis of Tolvaptan. [1][2]There is little to no evidence in the public domain to suggest that this intermediate possesses significant pharmacological activity on its own. Its value is derived from its precisely arranged functional groups and stereocenter potential, which allow for the subsequent elaboration into the complex structure of Tolvaptan.

The synthesis of Tolvaptan from this intermediate involves the acylation of the secondary amine with a substituted benzoyl chloride, followed by a stereoselective reduction of the ketone to a hydroxyl group. This final reduction step establishes the crucial stereochemistry of the final drug product.

Conclusion

The journey of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one from simple starting materials to a pivotal pharmaceutical intermediate is a testament to the power of strategic organic synthesis. Its history is a chapter in the larger narrative of the development of non-peptide vasopressin V2 receptor antagonists, a class of drugs that has significantly impacted the management of hyponatremia. For the drug development professional, this molecule is more than just a chemical; it is an enabling tool, a product of rational design and process optimization that paves the way for life-changing therapeutics. Understanding its synthesis, the rationale behind each step, and its historical context provides a deeper appreciation for the intricate and elegant science that underpins modern medicine.

References

-

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3) API Intermediate Manufacturers. apicule. Available from: [Link].

- Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. Google Patents.

-

Cas 160129-45-3,7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE | lookchem. LookChem. Available from: [Link].

- WO2012046244A1 - Process for preparing tolvaptan intermediates. Google Patents.

- US9024015B2 - Process for preparing tolvaptan intermediates. Google Patents.

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link].

-

CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Chemsrc. Available from: [Link].

Sources

- 1. apicule.com [apicule.com]

- 2. lookchem.com [lookchem.com]

- 3. US9024015B2 - Process for preparing tolvaptan intermediates - Google Patents [patents.google.com]

- 4. CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents [patents.google.com]

- 5. 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one | 160129-45-3 [chemicalbook.com]

- 6. CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | Chemsrc [chemsrc.com]

A Technical Guide to the Structural Elucidation of 7-chloro-1-benzazepin-5-one Impurities

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce unforeseen toxicities, alter pharmacological activity, or compromise the stability of the drug product. For this reason, regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[1][2] This guide provides an in-depth, technically-focused framework for the structural elucidation of impurities associated with 7-chloro-1-benzazepin-5-one, a key intermediate in the synthesis of various pharmaceutical agents, including the vasopressin receptor antagonist, tolvaptan.[3][4]

Our approach is rooted in a holistic understanding of the molecule's lifecycle, from synthesis to potential degradation pathways. By systematically inducing degradation through forced studies, we can proactively identify and characterize potential impurities. This technical guide will detail the strategic application of modern analytical techniques—principally High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to isolate and definitively identify these impurities. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and regulatory compliance.

Chapter 1: Understanding the Genesis of Impurities – Forced Degradation Studies

Forced degradation studies are the bedrock of a robust impurity profiling program.[5] By subjecting the API to stress conditions more severe than those it would encounter during manufacturing and storage, we can accelerate the formation of degradation products.[6][7] This not only helps in developing stability-indicating analytical methods but also provides invaluable insights into the intrinsic stability of the molecule and its likely degradation pathways.[5][8][9]

The Rationale Behind Stress Conditions

The choice of stress conditions is dictated by the ICH Q1A (R2) guideline and a chemical understanding of the 7-chloro-1-benzazepin-5-one structure. The lactam and the chlorinated aromatic ring are key reactive sites.

-

Acidic and Basic Hydrolysis: The amide bond in the benzazepine ring is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the opening of the seven-membered ring. Tolvaptan, a derivative, has been shown to degrade under both acidic and basic conditions.[8][9][10]

-

Oxidative Degradation: The aromatic ring and the methylene groups adjacent to the nitrogen and carbonyl groups are potential sites for oxidation.

-

Thermal Stress: Elevated temperatures can provide the energy needed for various degradation reactions, including hydrolysis and rearrangement.

-

Photolytic Stress: Exposure to light, particularly UV light, can induce photolytic degradation, potentially leading to the formation of radical species and subsequent complex degradation products.

Experimental Protocol: Forced Degradation of 7-chloro-1-benzazepin-5-one

Objective: To generate a comprehensive set of degradation products for subsequent analysis and structural elucidation.

Materials:

-

7-chloro-1-benzazepin-5-one

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Hydrochloric acid (1N)

-

Sodium hydroxide (1N)

-

Hydrogen peroxide (3% and 30%)

-

Calibrated oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 7-chloro-1-benzazepin-5-one in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N HCl.

-

Reflux the mixture at 60°C for 8 hours.

-

Cool the solution to room temperature and neutralize with an equivalent amount of 1N NaOH.

-

Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N NaOH.

-

Reflux the mixture at 60°C for 4 hours.

-

Cool the solution to room temperature and neutralize with an equivalent amount of 1N HCl.

-

Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

-

Repeat with 30% H₂O₂ if no significant degradation is observed.

-

-

Thermal Degradation:

-

Place a solid sample of 7-chloro-1-benzazepin-5-one in a calibrated oven at 105°C for 48 hours.

-

After exposure, dissolve the sample in the mobile phase to a concentration of 100 µg/mL for analysis.

-

-

Photolytic Degradation:

-

Expose a solid sample of 7-chloro-1-benzazepin-5-one to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

After exposure, dissolve the sample in the mobile phase to a concentration of 100 µg/mL for analysis.

-

-

Control Sample: A solution of 7-chloro-1-benzazepin-5-one at 100 µg/mL in the mobile phase, stored at 2-8°C, should be used as a control.

Chapter 2: Separation and Detection – The Role of HPLC and LC-MS

A well-developed, stability-indicating HPLC method is crucial for separating the parent compound from its impurities.[11] Coupling this with mass spectrometry provides the initial, critical data points for structural elucidation: molecular weight and elemental composition.

HPLC Method Development Strategy

The goal is to achieve baseline separation of all degradation products from the parent peak and from each other. A systematic approach to method development is recommended, starting with column and mobile phase screening.

Starting HPLC Parameters:

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point for moderately polar compounds like 7-chloro-1-benzazepin-5-one.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 266 nm.

-

Column Temperature: 30°C

This method should be optimized by adjusting the gradient slope, pH of the aqueous phase, and trying different stationary phases (e.g., C8, Phenyl-Hexyl) to improve resolution.

Gaining Molecular Insights with High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly when coupled with UPLC (Ultra-High-Performance Liquid Chromatography) and tandem MS (MS/MS), is a powerful tool for impurity identification.[12][13][14]

-

Molecular Weight Determination: HRMS provides a highly accurate mass measurement of the protonated molecule ([M+H]⁺), allowing for the determination of the elemental composition.[14]

-

Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, we can obtain structural information. The fragmentation pattern of an impurity can be compared to that of the parent compound to identify the site of modification. For benzazepine derivatives, cleavage of the seven-membered ring is a common fragmentation pathway.[15]

Hypothetical Mass Spectrometry Data for Potential Impurities:

| Impurity ID | Retention Time (min) | [M+H]⁺ (Observed) | Proposed Formula | Mass Error (ppm) | Proposed Structure |

| API | 15.2 | 196.0524 | C₁₀H₁₁ClNO | - | 7-chloro-1-benzazepin-5-one |

| IMP-1 | 12.8 | 214.0629 | C₁₀H₁₂ClNO₂ | 1.2 | Hydrolyzed product (ring-opened) |

| IMP-2 | 16.5 | 212.0473 | C₁₀H₁₀ClNO₂ | -0.8 | Oxidized product (e.g., N-oxide) |

| IMP-3 | 18.1 | 194.0368 | C₁₀H₉Cl | -1.5 | De-carbonylated product |

Visualizing the Analytical Workflow

Conclusion

The structural elucidation of impurities is a meticulous process that demands a multi-faceted analytical approach. This guide has outlined a systematic workflow, grounded in the principles of forced degradation and advanced spectroscopic techniques, for the comprehensive characterization of impurities in 7-chloro-1-benzazepin-5-one. By integrating HPLC for separation, high-resolution mass spectrometry for initial characterization, and a suite of NMR experiments for definitive structural assignment, researchers and drug development professionals can confidently identify and control impurities. This rigorous approach not only ensures compliance with global regulatory standards but, more importantly, safeguards the quality, safety, and efficacy of the final pharmaceutical product.

References

-

Pharmaffiliates. (n.d.). Tolvaptan-impurities. Retrieved January 20, 2026, from [Link]

- Reddy, G. M., et al. (2015). Characterization of the stress degradation products of tolvaptan by UPLC-Q-TOF-MS/MS. RSC Advances, 5(101), 83269-83277.

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved January 20, 2026, from [Link]

- de Souza, G. E. P., et al. (2018). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(8), 750-757.

- Zhang, M., et al. (2018). Characterization of the stress degradation products of tolvaptan by UPLC-Q-TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 159, 324-334.

-

European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. Retrieved January 20, 2026, from [Link]

- Nalluri, B. N., et al. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(8), 3885-3893.

-

Chromatographic method for tolvaptan impurities and degradation. (2024, August 22). Chromatography Today. Retrieved January 20, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2023, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved January 20, 2026, from [Link]

-

Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved January 20, 2026, from [Link]

- Patil, S., et al. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 50(1), 123-129.

-

Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved January 20, 2026, from [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 20, 2026, from [Link]

-

RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved January 20, 2026, from [Link]

- Andersen, H. R., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 1-13.

- Thomas, S., et al. (2011). Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 423-428.

-

Biomedical Journal of Scientific & Technical Research. (2022, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved January 20, 2026, from [Link]

- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-87.

-

ICH. (n.d.). Quality Guidelines. Retrieved January 20, 2026, from [Link]

- Dumarey, M., & Vander Heyden, Y. (2011). Method Development for Drug Impurity Profiling: Part 1.

-

ChemSrc. (n.d.). CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Retrieved January 20, 2026, from [Link]

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

-

ResolveMass Laboratories Inc. (2023, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved January 20, 2026, from [Link]

- Ma, S., & Chowdhury, S. K. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of Drug Metabolism & Toxicology, 1(1).

-

International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved January 20, 2026, from [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Tolvaptan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | Chemsrc [chemsrc.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Characterization of the stress degradation products of tolvaptan by UPLC-Q-TOF-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. wisdomlib.org [wisdomlib.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceasia.org [scienceasia.org]

- 13. researchgate.net [researchgate.net]

- 14. CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents [patents.google.com]

- 15. CN111138363A - Tolvaptan impurity compound and preparation method and application thereof - Google Patents [patents.google.com]

The Solubility Profile of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that dictates the formulation strategy, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate. This technical guide provides an in-depth exploration of the solubility profile of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, a key intermediate in the synthesis of pharmaceuticals such as Tolvaptan.[1] While specific quantitative solubility data for this compound is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental methodologies required to comprehensively characterize its solubility. We will delve into the theoretical underpinnings of solubility, provide field-proven experimental protocols, and discuss the critical factors that influence the dissolution of this benzazepine derivative.

Physicochemical Characteristics of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

A thorough understanding of the fundamental physicochemical properties of a compound is paramount before embarking on detailed solubility studies. These properties provide initial clues about its potential behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClNO | [2] |

| Molecular Weight | 195.65 g/mol | [2] |

| Melting Point | 103.0 to 107.0 °C | [3] |

| Boiling Point | 356.5 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Appearance | White to off-white or pale yellow solid/crystalline powder | [3][4] |

| XLogP3 | 2.4 | [2] |

The predicted octanol-water partition coefficient (XLogP3) of 2.4 suggests that 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a moderately lipophilic compound.[2] This characteristic often correlates with low aqueous solubility, a critical consideration for oral drug delivery. Preliminary qualitative solubility information indicates that the compound is slightly soluble in chloroform and methanol.[3] Furthermore, it can be recrystallized from a methanol/water (7:3) mixture, suggesting that its solubility is sensitive to the polarity of the solvent system.[2]

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

In the realm of pharmaceutical sciences, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[5] This distinction is not merely academic; it has profound implications for the interpretation of experimental data and the subsequent decisions made during drug development.

Kinetic solubility is a high-throughput screening-friendly measurement that reflects the concentration of a compound at which it precipitates from a solution under specific, non-equilibrium conditions.[6] Typically, a concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is rapidly diluted into an aqueous buffer.[7] The point of precipitation is then detected, often by turbidimetry. While this method is rapid and requires minimal compound, it can often overestimate the true solubility as it can lead to the formation of supersaturated solutions or amorphous precipitates, which are thermodynamically unstable.[5]

Thermodynamic solubility , also known as equilibrium solubility, represents the true saturation concentration of the most stable crystalline form of a compound in a specific solvent at a given temperature and pressure, when the system has reached equilibrium. This is the gold-standard measurement for assessing the intrinsic solubility of a drug candidate and is a critical parameter for biopharmaceutical classification and formulation development. The most common method for determining thermodynamic solubility is the shake-flask method.[8]

Diagram: Conceptual Workflow for Solubility Assessment

Caption: A streamlined workflow for solubility assessment in drug discovery and development.

Methodologies for Determining the Solubility Profile

Given the absence of comprehensive public data, this section provides detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

High-Throughput Kinetic Solubility Assay

This assay is designed for rapid screening and is particularly useful in the early stages of drug discovery to flag compounds with potential solubility issues.

Principle: A stock solution of the test compound in DMSO is serially diluted in an aqueous buffer. The formation of a precipitate is monitored by nephelometry (light scattering) or UV-Vis spectroscopy.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition of Aqueous Buffer: To a separate 96-well plate, add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock dilution to the corresponding wells of the buffer plate. This rapid addition induces precipitation for poorly soluble compounds. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.

-

Incubation: The plate is typically shaken for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[9]

-

Detection: The solubility is determined by measuring the turbidity of each well using a nephelometer or by measuring the concentration of the dissolved compound in the supernatant after centrifugation using a UV-Vis plate reader at the compound's λ_max.

Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method

This is the definitive method for determining the true thermodynamic solubility and is essential for lead optimization and regulatory submissions.[8]

Principle: An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one to a series of glass vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to cover the physiological pH range of the gastrointestinal tract).[1] The amount of solid should be sufficient to ensure a saturated solution at equilibrium.

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient duration to reach equilibrium.[9] This can range from 24 to 72 hours. It is crucial to confirm that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration does not change.

-